L-Homocystine-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

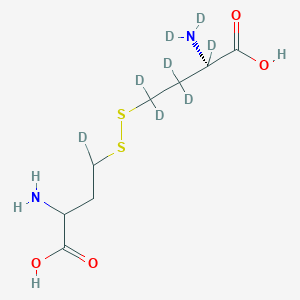

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-[(3-amino-3-carboxy-1-deuteriopropyl)disulfanyl]-2,3,3,4,4-pentadeuterio-2-(dideuterioamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6?/m0/s1/i1D2,3D2,4D,5D/hD2/t4?,5-,6? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVZLYBCZNMWCF-VMDTWGNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCC(C(=O)O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(CC(C(=O)O)N)SSC([2H])([2H])C([2H])([2H])[C@@]([2H])(C(=O)O)N([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Significance of L-Homocystine: A Technical Guide for Researchers and Drug Development Professionals

Introduction

L-homocystine, the oxidized disulfide form of the sulfur-containing amino acid L-homocysteine, has garnered significant attention in the scientific community for its association with a spectrum of physiological and pathological processes.[1][2] While often discussed in tandem with its reduced counterpart, L-homocystine possesses distinct biochemical properties and biological activities that warrant specific investigation. This technical guide provides an in-depth exploration of the biological significance of L-homocystine, with a focus on its metabolic context, pathological implications, and the underlying molecular mechanisms. The content is tailored for researchers, scientists, and drug development professionals engaged in understanding and targeting pathways influenced by this critical molecule.

1. Metabolism and Physiological Context

L-homocystine is formed through the oxidation of two molecules of L-homocysteine.[1] L-homocysteine itself is a crucial intermediate in the metabolism of methionine, an essential amino acid.[3] The metabolic fate of L-homocysteine is primarily governed by two key pathways: remethylation and transsulfuration.[4][5]

-

Remethylation Pathway: L-homocysteine can be remethylated back to methionine. This process is catalyzed by methionine synthase, which utilizes vitamin B12 as a cofactor and obtains a methyl group from 5-methyltetrahydrofolate (derived from folate, vitamin B9).[4][6] An alternative remethylation pathway, primarily in the liver and kidneys, is catalyzed by betaine-homocysteine methyltransferase (BHMT), which uses betaine (B1666868) as the methyl donor.[3]

-

Transsulfuration Pathway: Alternatively, L-homocysteine can be irreversibly converted to cysteine in a two-step process that requires vitamin B6 as a cofactor.[4] The first and rate-limiting step is the condensation of L-homocysteine with serine to form cystathionine (B15957), catalyzed by cystathionine β-synthase (CBS).[4] Cystathionine is then cleaved by cystathionine γ-lyase (CSE) to produce cysteine, α-ketobutyrate, and ammonia.[4] Cysteine is a precursor for the synthesis of the major intracellular antioxidant, glutathione.[4]

The balance between these pathways is tightly regulated, and disruptions can lead to an accumulation of L-homocysteine and, consequently, L-homocystine.[5] Elevated levels of total homocysteine in the blood, a condition known as hyperhomocysteinemia, are associated with various pathological conditions.[7]

Figure 1. Overview of L-Homocysteine and L-Homocystine Metabolism.

2. Pathophysiological Significance

Elevated levels of L-homocysteine and L-homocystine are implicated as a risk factor for a multitude of diseases, primarily cardiovascular and neurological disorders.[7][8]

2.1. Cardiovascular Disease

Hyperhomocysteinemia is an independent risk factor for cardiovascular diseases, including atherosclerosis, thrombosis, and myocardial infarction.[9][10] L-homocyst(e)ine contributes to endothelial dysfunction, a key initiating event in atherosclerosis.[10][11] The proposed mechanisms include:

-

Oxidative Stress: L-homocyst(e)ine promotes the generation of reactive oxygen species (ROS), leading to oxidative stress in vascular cells.[11][12] This can impair the bioavailability of nitric oxide (NO), a critical vasodilator and anti-inflammatory molecule.[13]

-

Inflammation: L-homocyst(e)ine can induce an inflammatory response in the vascular wall.[14][15]

-

Endoplasmic Reticulum (ER) Stress: It can also induce ER stress, contributing to apoptosis and endothelial dysfunction.[14][16]

-

Smooth Muscle Cell Proliferation: L-homocysteine has been shown to stimulate the proliferation of vascular smooth muscle cells, a key process in the development of atherosclerotic plaques.[10]

2.2. Neurological Disorders

The brain is particularly vulnerable to the toxic effects of elevated L-homocyst(e)ine.[17] Hyperhomocysteinemia is associated with an increased risk of neurodegenerative diseases such as Alzheimer's disease and dementia, as well as stroke.[8][18][19] The neurotoxic mechanisms are thought to involve:

-

Excitotoxicity: L-homocysteine and its metabolite, homocysteic acid, can act as agonists of N-methyl-D-aspartate (NMDA) receptors, leading to excessive neuronal excitation and calcium influx, which can trigger apoptotic cell death.[20][21]

-

Oxidative Stress: Similar to its effects on the vasculature, L-homocyst(e)ine induces oxidative stress in neuronal cells.[18]

-

Vascular Damage: The detrimental effects of L-homocyst(e)ine on cerebral blood vessels can contribute to cerebrovascular disease and stroke.[22]

3. Molecular Mechanisms of L-Homocystine Toxicity

The toxicity associated with elevated L-homocystine is largely attributed to its ability to induce oxidative stress and interfere with protein structure and function.

3.1. Induction of Oxidative Stress

L-homocystine, like its reduced form, can promote oxidative stress in endothelial cells.[11] This effect is dependent on superoxide (B77818) and appears to involve the endothelial nitric oxide synthase (eNOS) enzyme.[11] The pro-oxidant effect of L-homocysteine can be fully replicated by an equivalent concentration of L-homocystine.[11]

Figure 2. L-Homocystine-Induced Oxidative Stress in Endothelial Cells.

3.2. Protein Homocysteinylation

L-homocysteine can be converted to the highly reactive homocysteine thiolactone, which can then acylate lysine (B10760008) residues in proteins, a process known as N-homocysteinylation.[14] This modification can alter the structure and function of proteins, leading to cellular toxicity and eliciting an autoimmune response, which may contribute to atherogenesis.[14] While L-homocystine itself is not directly involved in this process, its equilibrium with L-homocysteine means that elevated L-homocystine levels contribute to the pool of L-homocysteine available for thiolactone formation.

4. Quantitative Data Summary

The following table summarizes key quantitative findings from studies investigating the effects of L-homocysteine and L-homocystine.

| Parameter Measured | System/Model | Treatment | Concentration | Outcome | Reference |

| Lipid Peroxidation | Cultured Endothelial Cells | L-homocysteine/L-homocystine | Micromolar levels | Stereospecific increase | [11] |

| Reactive Oxygen Species | Mouse Hippocampal Slices | L-homocysteine | 100 µM | Significant increase | [18] |

| Synaptophysin Levels | Mouse Hippocampal Slices | L-homocysteine | 0.5 µM | Significant increase | [18] |

| Synaptophysin Levels | Mouse Hippocampal Slices | L-homocysteine | 100 µM | Significant decrease | [18] |

| DDAH Expression | Cardiac Microvascular Endothelial Cells | L-homocysteine | 0-100 µM | Dose- and time-dependent decrease | [13] |

| ADMA Levels | Cardiac Microvascular Endothelial Cells | L-homocysteine | 100 µM | ~2.5-fold increase | [13] |

5. Experimental Protocols

5.1. Measurement of L-Homocyst(e)ine-Induced Lipid Peroxidation

-

Cell Culture: Bovine aortic endothelial cells are cultured to confluence in appropriate media.

-

Treatment: Cells are incubated with varying concentrations of L-homocysteine or L-homocystine for a specified duration (e.g., 24 hours).

-

Lipid Peroxidation Assay: Lipid peroxidation is quantified by measuring the levels of malondialdehyde (MDA) and 4-hydroxyalkenals in the cell lysates using a colorimetric assay kit (e.g., from Oxford Biomedical Research). The absorbance is read at 586 nm, and results are normalized to total cell protein.

-

Reference: This protocol is based on the methodology described in the study by Austin et al. (2004).

5.2. Detection of Intracellular Reactive Oxygen Species (ROS)

-

Tissue Preparation: Hippocampal slices from mice are prepared.

-

Treatment: Slices are treated with different concentrations of L-homocysteine for a defined period (e.g., 1 hour).

-

ROS Detection: Intracellular ROS levels are measured using the fluorescent dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA). Following treatment, slices are incubated with H2DCFDA, and the fluorescence intensity is measured using a fluorometer.

-

Reference: This protocol is adapted from the study by Targa et al. (2021).[18]

5.3. Quantification of Total Homocysteine in Biological Fluids

-

Sample Preparation: Plasma or serum samples are collected.

-

Assay Principle: Commercially available fluorometric assay kits (e.g., Abcam ab228559) are commonly used. The assay involves the reduction of homocysteine disulfides to free homocysteine, which is then cleaved by a selective enzyme to generate an intermediate product. This intermediate reacts with a probe to form a stable fluorophore.[23]

-

Detection: The fluorescence is measured at a specific excitation and emission wavelength (e.g., Ex/Em = 658/708 nm). The concentration of total homocysteine is determined by comparison to a standard curve.[23]

Figure 3. Experimental Workflow for Fluorometric Quantification of Total Homocysteine.

6. Implications for Drug Development

The central role of L-homocystine and L-homocysteine in various pathologies presents several opportunities for therapeutic intervention. Strategies for drug development could focus on:

-

Modulating Homocysteine Metabolism: Targeting enzymes in the remethylation and transsulfuration pathways to lower elevated homocysteine levels. This includes the development of small molecule activators of CBS or compounds that enhance the efficacy of vitamin cofactors.

-

Antioxidant Therapies: Developing antioxidants that specifically counteract L-homocyst(e)ine-induced oxidative stress in the vasculature and the central nervous system.

-

Inhibiting Neurotoxic Pathways: Designing antagonists for NMDA receptors that block the excitotoxic effects of L-homocysteine and its derivatives.

-

Preventing Protein Homocysteinylation: Creating inhibitors of homocysteine thiolactone formation or compounds that protect proteins from N-homocysteinylation.

L-homocystine, as the oxidized form of L-homocysteine, is a biologically significant molecule with profound implications for human health and disease. Its involvement in fundamental metabolic pathways and its contribution to the pathophysiology of cardiovascular and neurological disorders underscore its importance as a biomarker and a potential therapeutic target. A thorough understanding of its mechanisms of action, particularly in inducing oxidative stress and promoting protein modification, is crucial for the development of effective interventions to mitigate the detrimental effects of hyperhomocysteinemia. Continued research into the distinct roles of L-homocystine versus L-homocysteine will be vital for refining our understanding and therapeutic strategies.

References

- 1. Homocystine - Wikipedia [en.wikipedia.org]

- 2. L-Homocystine | C8H16N2O4S2 | CID 439579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The metabolism and significance of homocysteine in nutrition and health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Homocysteine - Wikipedia [en.wikipedia.org]

- 5. HOMOCYSTEINE METABOLISM | Annual Reviews [annualreviews.org]

- 6. researchgate.net [researchgate.net]

- 7. Hyperhomocysteinemia - Wikipedia [en.wikipedia.org]

- 8. The Controversial Role of Homocysteine in Neurology: From Labs to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Role of homocysteine in the development of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-Homocysteine and L-homocystine stereospecifically induce endothelial nitric oxide synthase-dependent lipid peroxidation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Mechanisms of homocysteine toxicity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Homocysteine induces oxidative stress, inflammatory infiltration, fibrosis and reduces glycogen/glycoprotein content in liver of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. The Molecular and Cellular Effect of Homocysteine Metabolism Imbalance on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hormetic-Like Effects of L-Homocysteine on Synaptic Structure, Function, and Aβ Aggregation [mdpi.com]

- 19. benthamdirect.com [benthamdirect.com]

- 20. Molecular mechanisms of homocysteine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. walshmedicalmedia.com [walshmedicalmedia.com]

- 22. Hyperhomocysteinemia and Neurologic Disorders: a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Homocysteine Assay Kit (Fluorometric) (ab228559) | Abcam [abcam.com]

The Role of L-Homocysteine in One-Carbon Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

L-homocysteine, a sulfur-containing amino acid, occupies a central and critical junction in one-carbon metabolism.[1][2][3][4] Its metabolic fate, either remethylation to methionine or conversion to cysteine via the transsulfuration pathway, is intricately regulated and essential for numerous cellular processes.[2][5][6] This technical guide provides an in-depth exploration of the role of L-homocysteine in one-carbon metabolism, detailing the key biochemical pathways, regulatory mechanisms, and associated analytical methodologies. The guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, drug development, and clinical research who are investigating the multifaceted implications of homocysteine metabolism in health and disease.

Introduction to One-Carbon Metabolism and L-Homocysteine

One-carbon metabolism comprises a series of interconnected biochemical pathways that mediate the transfer of one-carbon units.[7][8][9][10] These pathways are fundamental for a multitude of physiological processes, including the biosynthesis of purines and thymidine, the homeostasis of amino acids such as glycine (B1666218), serine, and methionine, the maintenance of epigenetic landscapes through methylation reactions, and cellular redox defense.[7][8]

L-homocysteine is a non-proteinogenic amino acid derived from the demethylation of the essential amino acid methionine.[1][2][3][4] It stands at a critical metabolic crossroads, where its fate is determined by the cellular demand for methionine and cysteine. The regulation of homocysteine levels is paramount, as elevated concentrations, a condition known as hyperhomocysteinemia, have been implicated as an independent risk factor for a range of pathologies, including cardiovascular and neurodegenerative diseases.[1][11][12][13][14][15][16]

Core Metabolic Pathways Involving L-Homocysteine

The metabolism of L-homocysteine is primarily governed by two major pathways: the Methionine Cycle and the Transsulfuration Pathway .

The Methionine Cycle: Remethylation of Homocysteine

The methionine cycle is a ubiquitous pathway responsible for regenerating methionine from homocysteine, thereby ensuring a continuous supply of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions.[10][17][18][19]

The key steps in the methionine cycle are as follows:

-

Activation of Methionine: Methionine is activated by ATP to form S-adenosylmethionine (SAM) in a reaction catalyzed by Methionine Adenosyltransferase (MAT) .[19]

-

Methyl Group Transfer: SAM donates its methyl group to various acceptor molecules (e.g., DNA, RNA, proteins, lipids) in reactions catalyzed by specific methyltransferases. This process yields S-adenosylhomocysteine (SAH).

-

Hydrolysis of SAH: SAH is hydrolyzed to L-homocysteine and adenosine (B11128) by SAH Hydrolase (SAHH) .[20]

-

Remethylation of Homocysteine: L-homocysteine is remethylated to methionine through two distinct reactions:

The Transsulfuration Pathway: Conversion to Cysteine

When methionine levels are sufficient, or when there is an increased demand for cysteine, L-homocysteine is channeled into the transsulfuration pathway.[12][15][18][25] This pathway irreversibly converts homocysteine to cysteine, a precursor for the synthesis of glutathione, a major cellular antioxidant.[18]

The key enzymes in the transsulfuration pathway are:

-

Cystathionine (B15957) β-Synthase (CBS): This pyridoxal (B1214274) 5'-phosphate (PLP, vitamin B6)-dependent enzyme catalyzes the condensation of L-homocysteine with serine to form cystathionine.[25][26][27][28]

-

Cystathionine γ-Lyase (CGL): This PLP-dependent enzyme cleaves cystathionine to yield L-cysteine, α-ketobutyrate, and ammonia.[25][26]

Quantitative Data on One-Carbon Metabolism

Enzyme Kinetic Parameters

The following table summarizes the available kinetic parameters for key enzymes involved in L-homocysteine metabolism. These values can vary depending on the species, tissue, and experimental conditions.

| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | Source Organism/Tissue | Reference |

| Methionine Adenosyltransferase (MAT2A) | ATP | Varies | 0.27 | Human | [10] |

| Methionine | Varies | 0.27 | Human | [10] | |

| Methionine Synthase (MS) | 5-Methyltetrahydrofolate | 18 ± 4.1 | - | Thermus thermophilus | [19] |

| Homocysteine | 9.3 ± 3.1 | - | Thermus thermophilus | [19] | |

| Cystathionine β-Synthase (CBS) | L-Serine | 1200 | - | Yeast | [25] |

| L-Homocysteine | - | - | Yeast | [25] | |

| Betaine-Homocysteine S-Methyltransferase (BHMT) | Homocysteine | 7.9 | - | Human | [29] |

| Betaine | - | - | Human | [29] | |

| Betaine-Homocysteine S-Methyltransferase-2 (BHMT-2) | S-Methylmethionine | 940 | - | Human | [23][24][30] |

| Glycine N-Methyltransferase (GNMT) | S-Adenosylmethionine | 281 | - | Human | [31] |

| Glycine | 12.2 | - | Human | [31] |

Metabolite Concentrations

The concentrations of L-homocysteine and related metabolites can vary significantly between physiological and pathological states.

| Metabolite | Condition | Plasma/Serum Concentration | Intracellular Concentration | Reference |

| L-Homocysteine (Total) | Normal | 5 - 15 µmol/L | Varies by cell type | [12][14][15][16] |

| Mild Hyperhomocysteinemia | 16 - 30 µmol/L | Elevated | [12][14] | |

| Intermediate Hyperhomocysteinemia | 31 - 100 µmol/L | Elevated | [12][14] | |

| Severe Hyperhomocysteinemia | > 100 µmol/L | Significantly Elevated | [12][14] | |

| S-Adenosylmethionine (SAM) | Healthy Controls | ~156 nmol/L | ~3.5 µmol/L (Erythrocytes) | [17][20][32] |

| Coronary Artery Disease | ~1.4 µmol/L | - | [17] | |

| S-Adenosylhomocysteine (SAH) | Healthy Controls | ~20 nmol/L | Varies by cell type | [20][32] |

| Elevated Homocysteine | Increased | Increased | [13][20] | |

| 5-Methyltetrahydrofolate (5-MTHF) | Healthy Controls | ~25 nmol/L | Varies by cell type | [32] |

| Coronary Artery Disease (with elevated Hcy) | ~12.4 nmol/L | - | [17] | |

| Methionine | - | - | Varies by cell type and medium concentration | [6][26][33] |

| Folate (Intracellular) | - | - | 40% in mitochondria | [5][11][34][35][36] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study L-homocysteine metabolism.

Quantification of Total Plasma Homocysteine by HPLC

This protocol describes a common method for measuring total homocysteine in plasma using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Principle: Plasma thiols, including homocysteine, are first reduced to their free form. They are then derivatized with a fluorescent agent, separated by reverse-phase HPLC, and quantified using a fluorescence detector.

Materials:

-

EDTA-plasma samples

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (reducing agent)

-

Trichloroacetic acid (TCA) solution (for deproteinization)

-

Borate (B1201080) buffer (pH 9.5)

-

7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) solution (derivatizing agent)

-

HPLC system with a fluorescence detector (Excitation: 385 nm, Emission: 515 nm)

-

Reverse-phase C18 column

Procedure:

-

Sample Preparation: a. To 50 µL of plasma, add 10 µL of TCEP solution. b. Incubate at room temperature for 30 minutes to reduce disulfide bonds. c. Add 90 µL of TCA solution to precipitate proteins. d. Centrifuge at 10,000 x g for 10 minutes.

-

Derivatization: a. Transfer 50 µL of the supernatant to a new tube. b. Add 125 µL of borate buffer and 50 µL of SBD-F solution. c. Incubate at 60°C for 60 minutes in the dark.

-

HPLC Analysis: a. Inject 20 µL of the derivatized sample into the HPLC system. b. Perform isocratic separation on a C18 column using an appropriate mobile phase (e.g., acetate (B1210297) buffer with methanol). c. Detect the fluorescent derivatives using the fluorescence detector.

-

Quantification: a. Generate a standard curve using known concentrations of homocysteine. b. Quantify the homocysteine concentration in the samples by comparing their peak areas to the standard curve.

Methionine Synthase Activity Assay

This spectrophotometric assay measures the activity of methionine synthase by detecting the formation of tetrahydrofolate (THF).

Principle: Methionine synthase catalyzes the conversion of 5-methyltetrahydrofolate and homocysteine to THF and methionine. The THF produced is then converted to 5,10-methenyl-THF, which can be quantified spectrophotometrically at 350 nm.

Materials:

-

Enzyme sample (e.g., cell lysate)

-

Potassium phosphate (B84403) buffer (pH 7.2)

-

Dithiothreitol (DTT)

-

S-adenosylmethionine (SAM)

-

L-homocysteine

-

Hydroxocobalamin (Vitamin B12)

-

5-methyltetrahydrofolate (5-MTHF)

-

5N HCl/60% formic acid solution

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: a. In a glass tube, combine potassium phosphate buffer, DTT, SAM, L-homocysteine, and the enzyme sample. b. Add hydroxocobalamin, mix well, and pre-incubate at 37°C for 5 minutes.

-

Initiation of Reaction: a. Initiate the reaction by adding 5-MTHF. b. Incubate at 37°C for a defined period (e.g., 10 minutes).

-

Termination and Detection: a. Stop the reaction by adding the HCl/formic acid solution. b. Incubate at 80°C for 10 minutes to convert THF to 5,10-methenyl-THF. c. Cool to room temperature and centrifuge to pellet any precipitated protein. d. Measure the absorbance of the supernatant at 350 nm.

-

Calculation: a. Calculate the enzyme activity based on the extinction coefficient of 5,10-methenyl-THF (26,500 M-1cm-1).

Cystathionine β-Synthase (CBS) Activity Assay

This is a colorimetric coupled enzyme assay for determining CBS activity.

Principle: CBS produces cystathionine from homocysteine and serine. A coupling enzyme, cystathionine γ-lyase (CGL), then converts cystathionine to cysteine. The resulting cysteine is detected spectrophotometrically at 560 nm after complexation with ninhydrin (B49086).

Materials:

-

Enzyme sample (e.g., purified enzyme or cell extract)

-

L-serine

-

L-homocysteine

-

Cystathionine γ-lyase (CGL)

-

Ninhydrin reagent

-

Spectrophotometer

Procedure:

-

Reaction Setup: a. Prepare a reaction mixture containing the enzyme sample, L-serine, L-homocysteine, and CGL in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

Incubation: a. Incubate the reaction mixture at 37°C for a specific time.

-

Color Development: a. Stop the reaction and add the ninhydrin reagent. b. Heat the mixture to develop the color.

-

Measurement: a. Cool the samples and measure the absorbance at 560 nm.

-

Quantification: a. Determine the amount of cysteine produced by comparing the absorbance to a standard curve of known cysteine concentrations.

Cell Viability (MTT) Assay for Homocysteine Cytotoxicity

This assay assesses the effect of L-homocysteine on cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[22][34][35][36][37]

Materials:

-

Cultured cells (e.g., endothelial cells)

-

96-well culture plates

-

L-homocysteine solutions of various concentrations

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., SDS in HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: a. Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: a. Remove the culture medium and replace it with a medium containing different concentrations of L-homocysteine. Include a control group with no homocysteine. b. Incubate the cells for the desired exposure time (e.g., 24, 48 hours).

-

MTT Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: a. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: a. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: a. Calculate cell viability as a percentage of the control group.

Visualization of Pathways and Workflows

Metabolic Pathways

Caption: Overview of L-Homocysteine Metabolism.

Experimental Workflows

Caption: HPLC Workflow for Homocysteine Quantification.

Caption: MTT Assay Workflow for Cytotoxicity.

Conclusion

L-homocysteine is a pivotal metabolite in one-carbon metabolism, with its concentration and metabolic flux having profound implications for cellular function and overall health. A thorough understanding of the intricate network of pathways that govern its metabolism is crucial for researchers and clinicians alike. The methodologies and quantitative data presented in this guide provide a robust framework for investigating the role of L-homocysteine in various physiological and pathological contexts. Further research into the precise regulatory mechanisms and the development of targeted therapeutic strategies to modulate homocysteine metabolism hold significant promise for the prevention and treatment of a wide range of human diseases.

References

- 1. Methionine - Wikipedia [en.wikipedia.org]

- 2. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]

- 3. The Molecular and Cellular Effect of Homocysteine Metabolism Imbalance on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Effect of intracellular folate concentration on the modulation of 5-fluorouracil cytotoxicity by the elevation of phosphoribosylpyrophosphate in cultured human KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methionine adenosyltransferase: kinetic properties of human and rat liver enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methionine adenosyltransferase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alterations of methionine metabolism in hepatocarcinogenesis: the emergent role of glycine N-methyltransferase in liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. emedicine.medscape.com [emedicine.medscape.com]

- 12. Kinetic evidence for decreased methionine adenosyltransferase activity in erythrocytes from schizophrenics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Intracellular homocysteine metabolites in SLE: plasma S-adenosylhomocysteine correlates with coronary plaque burden - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modulation of extracellular homocysteine concentration in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Homocysteine - Wikipedia [en.wikipedia.org]

- 16. foodforthebrain.org [foodforthebrain.org]

- 17. Metabolism of S-adenosyl-L-methionine in intact human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Structure of full-length cobalamin-dependent methionine synthase and cofactor loading captured in crystallo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 22. Specific potassium ion interactions facilitate homocysteine binding to betaine-homocysteine S-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Betaine-Homocysteine S-Methyltransferase-2 Is an S-Methylmethionine-Homocysteine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Betaine-homocysteine S-methyltransferase-2 is an S-methylmethionine-homocysteine methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Kinetics of the yeast cystathionine beta-synthase forward and reverse reactions: continuous assays and the equilibrium constant for the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]

- 28. Reaction mechanism and regulation of cystathionine beta-synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Dissecting the catalytic mechanism of betaine-homocysteine S-methyltransferase by use of intrinsic tryptophan fluorescence and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. uniprot.org [uniprot.org]

- 32. ovid.com [ovid.com]

- 33. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Trafficking of Intracellular Folates - PMC [pmc.ncbi.nlm.nih.gov]

- 36. autism.fratnow.com [autism.fratnow.com]

- 37. Intracellular S-adenosylhomocysteine increased levels are associated with DNA hypomethylation in HUVEC - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Homocysteine and its Nexus with Oxidative Stress: A Technical Guide for Researchers

Introduction

L-homocysteine (Hcy), a sulfur-containing non-proteinogenic amino acid, is a critical intermediate in the metabolism of methionine.[1][2] Elevated plasma levels of Hcy, a condition known as hyperhomocysteinemia (HHcy), have been identified as an independent risk factor for a spectrum of pathologies, notably cardiovascular and neurodegenerative diseases.[2][3][4] A substantial body of evidence points towards oxidative stress as a primary mechanism through which Hcy exerts its cytotoxic effects.[5][6][7] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates.[8] This guide provides an in-depth technical overview of the molecular pathways connecting L-homocysteine to oxidative stress, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the intricate signaling cascades involved.

Core Signaling Pathways in Homocysteine-Induced Oxidative Stress

L-homocysteine instigates oxidative stress through a multi-pronged approach, primarily by increasing ROS production and impairing antioxidant defense systems. The principal signaling pathways implicated in this process are detailed below.

Activation of NADPH Oxidase and ROS Generation

A major source of Hcy-induced ROS is the activation of Nicotinamide Adenine Dinucleotide Phosphate (NADPH) oxidase, a multi-subunit enzyme complex.[9][10] Hcy stimulates the phosphorylation and subsequent translocation of cytosolic subunits, such as p47phox and p67phox, to the cell membrane.[9][11] This assembly activates the enzyme, leading to the production of superoxide (B77818) anions (O₂⁻).[9][12] The superoxide can then be converted to other ROS, including hydrogen peroxide (H₂O₂).[5][13] This activation has been observed in various cell types, including vascular cells and monocytes.[10][12]

References

- 1. mdpi.com [mdpi.com]

- 2. Nrf2 mediates the protective effects of homocysteine by increasing the levels of GSH content in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endothelial Dysfunction: The Link Between Homocysteine and Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Homocysteine and Mitochondria in Cardiovascular and Cerebrovascular Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. portlandpress.com [portlandpress.com]

- 10. Homocysteine stimulates phosphorylation of NADPH oxidase p47phox and p67phox subunits in monocytes via protein kinase Cbeta activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Homocysteine enhances superoxide anion release and NADPH oxidase assembly by human neutrophils. Effects on MAPK activation and neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Homocysteine stimulates NADPH oxidase-mediated superoxide production leading to endothelial dysfunction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Homocysteine induces mitochondrial dysfunction and oxidative stress in myocardial ischemia/reperfusion injury through stimulating ROS production and the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

L-Homocystine-d8: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Properties and Stability of L-Homocystine-d8

This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, a crucial internal standard for the accurate quantification of homocysteine in biological matrices. This document is intended for researchers, scientists, and professionals involved in drug development and clinical diagnostics.

Chemical and Physical Properties

This compound, the deuterated form of L-Homocystine, is primarily utilized as an internal standard in mass spectrometry-based analytical methods.[1] Its isotopic labeling allows for precise differentiation from the endogenous, non-labeled L-Homocystine.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | 4,4′-dithiobis[2-amino-butanoic-3,3,4,4-d4 acid] | [2] |

| Molecular Formula | C₈H₈D₈N₂O₄S₂ | [2] |

| Molecular Weight | 276.4 g/mol | [2][3] |

| CAS Number | 108641-82-3 (labeled), 6027-13-0 (unlabeled L-isomer) | [2][4] |

| Appearance | Solid | [2] |

| Melting Point | 263 - 265 °C (for non-deuterated Homocystine) | [5] |

| Solubility | Slightly soluble in Acetonitrile (B52724) (0.1-1 mg/ml), Hydrochloric Acid (0.1-1 mg/ml), and Water (0.1-1 mg/ml) | [2] |

| Purity | ≥99% deuterated forms (d₁-d₈) | [2] |

Stability and Storage

Proper handling and storage of this compound are critical to maintain its isotopic purity and chemical integrity, ensuring reliable and reproducible results in quantitative analyses.

Table 2: Stability and Storage Recommendations

| Condition | Recommendation | Source |

| Storage Temperature | -20°C | [2] |

| Long-term Stability | ≥ 4 years at -20°C | [2] |

| Shipping | Room temperature in the continental US; may vary elsewhere | [2] |

| Stock Solution Storage | Aliquot and store at -80°C for up to 2 years or -20°C for up to 1 year to prevent degradation from repeated freeze-thaw cycles. | [6] |

While specific degradation pathways for this compound are not extensively documented, it is expected to undergo similar degradation as L-Homocystine, primarily through oxidation and disulfide exchange reactions. Exposure to light and elevated temperatures should be minimized.

Experimental Protocols

This compound is a critical component in the quantification of total homocysteine (tHcy) in biological samples, such as plasma and serum, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9]

Preparation of this compound Internal Standard Stock Solution

A stock solution of this compound is prepared to be added to samples for accurate quantification.

Methodology:

-

Accurately weigh a precise amount of this compound powder.

-

Dissolve the powder in a suitable solvent, such as a mild acidic solution (e.g., 0.1 M HCl), to a known final concentration.

-

Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Sample Preparation for Total Homocysteine Analysis using LC-MS/MS

The following protocol outlines the steps for preparing plasma or serum samples for tHcy analysis. This procedure involves the reduction of all forms of homocysteine to its free thiol form.

-

Sample Aliquoting: To 50 µL of the sample (calibrator, control, or patient plasma/serum), add 50 µL of the this compound internal standard solution.

-

Reduction: Add 50 µL of a reducing reagent (e.g., dithiothreitol (B142953) [DTT] or tris(2-carboxyethyl)phosphine (B1197953) [TCEP]) to the sample mixture.

-

Incubation: Vortex the mixture for 30 seconds and incubate at room temperature for 5 minutes to ensure the complete reduction of disulfide bonds, converting homocystine and protein-bound homocysteine to free homocysteine. During this step, this compound is reduced to homocysteine-d4.

-

Protein Precipitation: Add 200 µL of a precipitation reagent (e.g., acetonitrile or methanol) to the reduced sample.

-

Vortex and Centrifuge: Vortex the mixture for 30 seconds, incubate for 5 minutes at 4°C, and then centrifuge for 5 minutes at 10,000 x g to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an appropriate vial for injection into the LC-MS/MS system.

Visualizations

Experimental Workflow for Total Homocysteine Quantification

The following diagram illustrates the key steps in the analytical workflow for quantifying total homocysteine using this compound as an internal standard.

Caption: Workflow for total homocysteine analysis.

Metabolic Fate of Homocysteine

This compound, once reduced to homocysteine-d4 in situ, is expected to follow the same metabolic pathways as endogenous homocysteine. The primary pathways for homocysteine metabolism are remethylation to methionine and transsulfuration to cysteine.

Caption: Major metabolic pathways of homocysteine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. DL-Homocystine (3,3,3â,3â,4,4,4â,4â-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-3619-1 [isotope.com]

- 4. Homocysteine - Wikipedia [en.wikipedia.org]

- 5. Homocystine | C8H16N2O4S2 | CID 10010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

L-Homocystine-d8: A Technical Guide to Manufacturer Specifications and Purity Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the manufacturer specifications for the purity of L-Homocystine-d8, a deuterated internal standard crucial for the accurate quantification of homocysteine in various biological matrices. This document outlines the typical purity standards, details the experimental methodologies used for its quality control, and visualizes the key metabolic pathway in which homocysteine is involved.

Manufacturer Specifications for this compound Purity

The purity of this compound is a critical parameter for its use as an internal standard in mass spectrometry-based assays. Manufacturers typically provide specifications for both chemical and isotopic purity. The following table summarizes the purity specifications from several leading suppliers.

| Manufacturer/Supplier | Chemical Purity | Isotopic Purity (atom % D) | Notes |

| Sigma-Aldrich | ≥98% (CP) | ≥98% | |

| Cayman Chemical | - | ≥99% deuterated forms (d1-d8) | |

| Cambridge Isotope Laboratories | ≥98% | ≥98% | |

| Alfa Chemistry | ≥99.0% | - | |

| MedchemExpress | 99.90% | - | |

| LGC Standards | min 98% | 98% |

CP: Chemically Pure. Data is compiled from publicly available information from the respective manufacturers and is subject to change. For the most current specifications, please refer to the manufacturer's certificate of analysis.

Experimental Protocols for Purity Assessment

The determination of chemical and isotopic purity of this compound involves a combination of chromatographic and spectroscopic techniques. These methods are designed to separate the compound of interest from any potential impurities and to confirm its structural integrity and the extent of deuterium (B1214612) incorporation.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the chemical purity of this compound. The method separates the analyte from non-deuterated and partially deuterated forms, as well as any other structurally related impurities.

Protocol:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as 0.1 M HCl or a mixture of water and organic solvent (e.g., acetonitrile). The solution is then diluted to a working concentration.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution is often employed, starting with a high percentage of aqueous buffer (e.g., 0.1% formic acid in water) and gradually increasing the percentage of organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 210 nm is commonly used.

-

-

Data Analysis: The chromatogram is analyzed to determine the area of the main peak corresponding to this compound. The chemical purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Isotopic Purity and Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of this compound and determining its isotopic purity. This is often performed in conjunction with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS).

LC-MS/MS Protocol:

-

Sample Preparation and Chromatography: The sample is prepared and separated using an HPLC system as described above.

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., TOF or Orbitrap) is employed.

-

Analysis Mode: For isotopic purity, a full scan is performed to observe the distribution of isotopologues. For quantification and confirmation, multiple reaction monitoring (MRM) may be used, though this is more relevant to its application than its initial purity assessment.

-

-

Data Analysis: The mass spectrum is analyzed to confirm the presence of the M+8 peak corresponding to this compound. The isotopic purity is determined by calculating the relative abundance of the deuterated species compared to the unlabeled (M+0) and partially deuterated species.

GC-MS Protocol (after derivatization):

-

Derivatization: Amino acids are not volatile and require derivatization prior to GC analysis. A common method involves esterification followed by acylation (e.g., with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

-

Carrier Gas: Helium is the most common carrier gas.

-

Temperature Program: A temperature gradient is used to separate the derivatized amino acids.

-

-

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum of the derivatized this compound is analyzed.

-

Data Analysis: The fragmentation pattern is used to confirm the structure, and the isotopic distribution is analyzed to determine the isotopic purity.

Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the position and extent of deuterium labeling.

Protocol:

-

Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., D₂O with a pH adjusting agent).

-

NMR Analysis:

-

¹H NMR: The absence or significant reduction of signals at the positions of deuteration confirms the high isotopic enrichment.

-

¹³C NMR: Can also be used to confirm the structure.

-

²H NMR: Directly observes the deuterium nuclei, providing a quantitative measure of deuterium incorporation at specific sites.

-

-

Data Analysis: The integrals of the residual proton signals in the ¹H NMR spectrum are compared to the integrals of non-deuterated protons in the molecule to calculate the isotopic purity.

Homocysteine Metabolism Pathway

L-Homocystine is the oxidized dimer of homocysteine, a critical intermediate in the metabolism of methionine. Understanding this pathway is essential for researchers working with this compound. The following diagram illustrates the key steps in the methionine cycle and the transsulfuration pathway.

Caption: Homocysteine metabolism pathway.

This diagram illustrates the central role of homocysteine in two major pathways: the remethylation pathway (methionine cycle) and the transsulfuration pathway. The remethylation pathway, which requires vitamin B12 and folate (as 5-methyl-THF), regenerates methionine from homocysteine. The transsulfuration pathway, dependent on vitamin B6, irreversibly converts homocysteine to cysteine.

Conclusion

The quality and purity of this compound are paramount for its function as a reliable internal standard in quantitative bioanalysis. Manufacturers employ a suite of rigorous analytical techniques, including HPLC, LC-MS/MS, and NMR, to ensure high chemical and isotopic purity. For researchers and drug development professionals, a thorough understanding of these specifications and the underlying analytical methodologies is essential for generating accurate and reproducible data. Furthermore, knowledge of the metabolic context of homocysteine provides a deeper appreciation for the significance of its precise measurement in various research and clinical applications.

A Technical Guide to the Natural Abundance of Stable Isotopes in Homocysteine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural abundance of stable isotopes in the amino acid homocysteine. This document details the isotopic composition of its constituent elements, outlines experimental protocols for their measurement, and illustrates relevant metabolic pathways. This information is critical for researchers in fields such as metabolomics, nutritional science, and drug development, where understanding isotopic signatures can provide insights into metabolic fluxes, nutrient tracing, and the mechanisms of therapeutic agents.

Natural Abundance of Stable Isotopes in Homocysteine's Constituent Elements

Homocysteine, with the chemical formula C₄H₉NO₂S, is composed of carbon, hydrogen, nitrogen, oxygen, and sulfur. Each of these elements has two or more stable isotopes that occur naturally. The relative abundance of these isotopes is a fundamental property that can be precisely measured. The following table summarizes the natural abundance of the stable isotopes for each element found in homocysteine.

| Element | Isotope | Atomic Mass (Da) | Natural Abundance (%) |

| Carbon | ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 | |

| Hydrogen | ¹H | 1.007825 | 99.9885 |

| ²H (D) | 2.014102 | 0.0115 | |

| Nitrogen | ¹⁴N | 14.003074 | 99.632 |

| ¹⁵N | 15.000109 | 0.368 | |

| Oxygen | ¹⁶O | 15.994915 | 99.757 |

| ¹⁷O | 16.999132 | 0.038 | |

| ¹⁸O | 17.999160 | 0.205 | |

| Sulfur | ³²S | 31.972071 | 94.93 |

| ³³S | 32.971458 | 0.76 | |

| ³⁴S | 33.967867 | 4.29 | |

| ³⁶S | 35.967081 | 0.02 |

This data is compiled from various sources, including the 1997 report of the IUPAC Subcommittee for Isotopic Abundance Measurements.[1]

Experimental Protocols for Determining Isotopic Abundance

The determination of the natural abundance of stable isotopes in molecules like homocysteine is primarily achieved through two powerful analytical techniques: Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotope Ratio Mass Spectrometry (IRMS)

Isotope-Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry that allows for the precise measurement of the relative abundance of isotopes in a given sample.[2] For a molecule like homocysteine, this typically involves combustion of the sample to convert its constituent elements into simple gases (e.g., CO₂, N₂, H₂, SO₂), which are then analyzed by the mass spectrometer.

A generalized experimental workflow for IRMS analysis is depicted below:

This protocol outlines the key steps for determining the isotopic abundance of homocysteine using GC-MS, a common technique for volatile and thermally stable compounds.[3][4]

1. Sample Preparation:

-

Reduction: In plasma, homocysteine exists in both free and protein-bound forms, often as a disulfide. To measure the total homocysteine, disulfide bonds must be reduced. This is typically achieved by adding a reducing agent like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) to the plasma sample.[3][5]

-

Internal Standard: A known amount of an isotopically labeled internal standard, such as DL-[3,3,3',3',4,4,4',4'-²H₈]-homocystine, is added to the sample to account for any loss during sample preparation and analysis.[3]

-

Protein Precipitation: Proteins are precipitated by adding an acid, such as sulfosalicylic acid, followed by centrifugation.[5]

-

Purification: The supernatant containing the free homocysteine can be further purified using solid-phase extraction (SPE) with an anion-exchange column.[5]

-

Derivatization: To increase volatility for GC analysis, homocysteine is derivatized. A common method is silylation, for example, using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form the bis-tert-butyldimethylsilyl derivative.[3]

2. GC-MS Analysis:

-

Gas Chromatography: The derivatized sample is injected into a gas chromatograph. The components are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Mass Spectrometry: The separated components elute from the GC column and enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector measures the abundance of ions at specific m/z values corresponding to the different isotopic forms of the derivatized homocysteine.

LC-MS/MS is a highly sensitive and specific method for analyzing non-volatile compounds like homocysteine directly from biological matrices, often with minimal sample preparation.[6][7]

1. Sample Preparation:

-

Internal Standard: An isotopically labeled internal standard, such as homocystine-d₈, is added to the plasma or serum sample.[6][8]

-

Reduction: A reducing agent is added to release protein-bound homocysteine.[8]

-

Protein Precipitation: A precipitation reagent (e.g., acetonitrile (B52724) with formic acid) is added to remove proteins.[8] The sample is then centrifuged, and the supernatant is collected for analysis.[8]

2. LC-MS/MS Analysis:

-

Liquid Chromatography: The supernatant is injected into a liquid chromatograph. Homocysteine and its internal standard are separated from other sample components on a suitable column (e.g., a C18 or cyano column).

-

Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. In the first mass analyzer, the precursor ions corresponding to homocysteine and the internal standard are selected. These ions are then fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) mode provides high specificity and sensitivity.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to determine the natural abundance of specific isotopes at particular atomic positions within a molecule, a technique known as Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR).[9] This method is particularly powerful for ¹³C and ²H analysis.

1. Sample Preparation:

-

Purification: The amino acid of interest, in this case, homocysteine, must be purified to a high degree to avoid interference from other compounds in the NMR spectrum.

-

Dissolution: The purified sample is dissolved in a suitable deuterated solvent.

2. NMR Analysis:

-

Data Acquisition: A high-resolution NMR spectrometer is used to acquire a ¹³C NMR spectrum. Quantitative NMR techniques are employed to ensure that the signal intensity is directly proportional to the number of nuclei. This often involves long relaxation delays between scans.

-

Data Processing: The resulting spectrum is processed, and the integrals of the peaks corresponding to the different carbon atoms in the homocysteine molecule are determined. The relative abundance of ¹³C at each position can be calculated from these integrals.

Signaling Pathways Involving Homocysteine

Homocysteine is a critical intermediate in two major metabolic pathways: remethylation and transsulfuration. These pathways are essential for the metabolism of methionine and the synthesis of cysteine.

Homocysteine Metabolism Pathways

The metabolic fate of homocysteine is tightly regulated. It can either be remethylated back to methionine or enter the transsulfuration pathway to be converted to cystathionine (B15957) and subsequently to cysteine.[10][11]

Remethylation Pathway: This pathway converts homocysteine back to methionine. There are two main enzymes involved:

-

Methionine Synthase: This enzyme requires vitamin B12 as a cofactor and uses 5-methyltetrahydrofolate as the methyl group donor.

-

Betaine-Homocysteine Methyltransferase (BHMT): This enzyme is primarily found in the liver and kidneys and uses betaine as the methyl group donor.[11]

Transsulfuration Pathway: This pathway irreversibly converts homocysteine to cysteine.

-

Cystathionine β-synthase (CBS): This enzyme, which requires vitamin B6 as a cofactor, catalyzes the condensation of homocysteine and serine to form cystathionine. Cystathionine is then converted to cysteine.

The balance between these two pathways is crucial for maintaining normal homocysteine levels. Disruptions in these pathways, often due to genetic defects or nutritional deficiencies (e.g., folate, vitamin B6, and vitamin B12), can lead to elevated levels of homocysteine (hyperhomocysteinemia), a risk factor for various diseases.[10]

References

- 1. chem.ualberta.ca [chem.ualberta.ca]

- 2. Methionine, Homocysteine, Folate and Related Metabolites Pathway Suite [rgd.mcw.edu]

- 3. A rapid method to determine plasma homocysteine concentration and enrichment by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. haematologica.org [haematologica.org]

- 6. Method for the determination of total homocysteine in plasma and urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stable-isotope dilution LC-ESI-MS/MS techniques for the quantification of total homocysteine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Homocysteine metabolism - ProQuest [proquest.com]

- 11. quora.com [quora.com]

L-Homocystine: A Critical Biomarker in Neurological Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

L-homocystine, the oxidized dimeric form of the sulfur-containing amino acid homocysteine, has emerged as a significant and independent biomarker for a range of neurological disorders. Elevated levels of total homocysteine (tHcy) in the plasma, a condition known as hyperhomocysteinemia, are increasingly recognized as a risk factor and potential pathogenic contributor to conditions such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2] This technical guide provides a comprehensive overview of the role of L-homocystine in these disorders, detailing its metabolic pathways, mechanisms of neurotoxicity, and the analytical methodologies for its quantification.

The Biochemical Landscape of Homocysteine Metabolism

Homocysteine occupies a critical junction in the metabolism of methionine, an essential amino acid.[3][4] Its concentration in the body is tightly regulated by two primary pathways: remethylation and transsulfuration.[5]

-

Remethylation Pathway: This pathway converts homocysteine back to methionine. It is catalyzed by the enzyme methionine synthase, which requires vitamin B12 as a cofactor and obtains a methyl group from 5-methyltetrahydrofolate (5-MTHF).[6] A key enzyme in the formation of 5-MTHF is methylenetetrahydrofolate reductase (MTHFR). Deficiencies in vitamin B12, folate, or genetic polymorphisms in the MTHFR gene can impair this pathway, leading to an accumulation of homocysteine.[3]

-

Transsulfuration Pathway: This pathway catabolizes excess homocysteine to cysteine. This process is dependent on the enzyme cystathionine (B15957) β-synthase (CBS), which requires vitamin B6 as a cofactor.[5][7] Cysteine is a precursor to the major intracellular antioxidant, glutathione (B108866).[5]

Disruptions in these metabolic pathways, often due to nutritional deficiencies or genetic factors, result in the accumulation of homocysteine and its subsequent oxidation to L-homocystine and other disulfides, contributing to hyperhomocysteinemia.[3]

L-Homocystine as a Biomarker in Neurological Disorders: Quantitative Data

Elevated plasma total homocysteine (tHcy) levels have been consistently associated with an increased risk and progression of several neurological disorders. The following tables summarize the quantitative data from various studies.

Table 1: L-Homocystine Levels in Stroke

| Study Population | Homocysteine Level (μmol/L) | Control Group Level (μmol/L) | Key Findings | Reference |

| Ischemic Stroke Patients | 10.21 ± 7.81 | 6.16 ± 4.28 | Significantly higher in stroke patients (p<0.003).[8] | [8] |

| Ischemic Stroke Patients (Meta-analysis) | Mean Difference: +3.70 (95% CI: 2.42–5.98) | - | Ischemic stroke patients have significantly higher Hcy levels.[9][10] | [9][10] |

| Elderly (Framingham Study) | - | - | A 25% reduction in serum Hcy (approx. 3 μmol/L) is associated with a 19% lower risk of stroke.[11] | [11] |

Table 2: L-Homocystine Levels in Alzheimer's Disease

| Study Population | Homocysteine Level (μmol/L) | Key Findings | Reference |

| Alzheimer's Disease Patients | >14 | Nearly doubled the risk of Alzheimer's disease.[12] | [12] |

| Mild to Moderate AD (Longitudinal Study) | Significant increase over 13 months (p=0.006) | Increase in Hcy parallels cognitive decline.[13] | [13] |

| Patients with elevated Hcy and low folate | - | Increased susceptibility to AD.[14] | [14] |

Table 3: L-Homocystine Levels in Parkinson's Disease

| Study Population | Key Findings | Reference | | :--- | :--- | | L-dopa-treated PD patients | Hyperhomocysteinemia is common.[15] |[15] | | Parkinson's Disease Patients | Elevated plasma Hcy levels compared to healthy individuals.[16] |[16] | | Parkinson's Disease Patients | High Hcy drives PD development and progression.[16] |[16] |

Mechanisms of L-Homocystine-Induced Neurotoxicity

The neurotoxic effects of elevated homocysteine are multifaceted and are thought to contribute to the pathology of neurological disorders through several mechanisms:

-

Excitotoxicity: Homocysteine and its derivatives can act as agonists at the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate (B1630785) receptor.[17][18] This leads to excessive calcium influx into neurons, triggering a cascade of events that result in neuronal damage and death.[18]

-

Oxidative Stress: The auto-oxidation of homocysteine generates reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA within the central nervous system.[19][20]

-

Endothelial Dysfunction: Hyperhomocysteinemia is associated with endothelial dysfunction, which can impair cerebral blood flow and contribute to vascular-related cognitive impairment and stroke.[18]

-

Promotion of Amyloid-β Aggregation: In the context of Alzheimer's disease, elevated homocysteine levels have been shown to promote the aggregation of amyloid-β peptides, a key pathological hallmark of the disease.[19]

-

DNA Damage and Apoptosis: Homocysteine can induce DNA damage and activate apoptotic pathways in neurons, contributing to cell death.[20]

Experimental Protocols for L-Homocystine Measurement

Accurate quantification of total homocysteine is crucial for its clinical utility as a biomarker. Several analytical methods are available, each with its own advantages and limitations.

High-Performance Liquid Chromatography (HPLC)

HPLC with fluorescence detection is a widely used and robust method for tHcy measurement.[21]

Principle: Total homocysteine is first liberated from its protein-bound and disulfide forms by a reducing agent. The free homocysteine is then derivatized with a fluorescent reagent, and the resulting derivative is separated and quantified by reversed-phase HPLC.

Detailed Methodology:

-

Sample Collection and Preparation:

-

Reduction and Derivatization:

-

To 100 µL of plasma, add 10 µL of a reducing agent solution (e.g., tri-n-butylphosphine or dithiothreitol).[23]

-

Vortex and incubate.

-

Add a precipitating agent (e.g., trichloroacetic acid) to remove proteins.[23]

-

Centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube.

-

Add a derivatizing agent (e.g., ammonium (B1175870) 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate, SBD-F).[23]

-

Incubate at 60°C for 10 minutes.[22]

-

-

HPLC Analysis:

-

Inject an aliquot of the derivatized sample onto a reversed-phase HPLC column (e.g., C18).[24]

-

Use an isocratic or gradient elution with a mobile phase typically consisting of a phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile.[25][26]

-

Detect the fluorescent derivative using a fluorescence detector with excitation and emission wavelengths specific to the chosen derivatizing agent (e.g., 385 nm excitation and 515 nm emission for SBD-F).[25]

-

Quantify the homocysteine concentration by comparing the peak area to a standard curve prepared with known concentrations of homocysteine.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is considered a highly sensitive and specific reference method for tHcy determination.[27][28]

Principle: Similar to HPLC, homocysteine is first reduced. It is then derivatized to form a volatile compound suitable for gas chromatography. The derivatized homocysteine is separated by GC and detected by a mass spectrometer, often using a stable isotope-labeled internal standard for accurate quantification.[29]

Detailed Methodology:

-

Sample Preparation and Reduction:

-

Derivatization:

-

Derivatize the sample to create a volatile derivative, for example, a bis-tert-butyldimethylsilyl derivative.[29]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

The separation is performed on a capillary column.

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor specific ions corresponding to the derivatized homocysteine and the internal standard.[29]

-

Quantify homocysteine based on the ratio of the peak areas of the analyte to the internal standard.

-

Immunoassays

Immunoassays, such as ELISA and fluorescence polarization immunoassay (FPIA), offer automated and high-throughput options for tHcy measurement.[21][30]

Principle: These assays are typically based on an enzymatic conversion of homocysteine to S-adenosyl-L-homocysteine (SAH), followed by the detection of SAH using a specific antibody in a competitive binding format.

Detailed Methodology (General ELISA Protocol):

-

Sample Preparation and Enzymatic Conversion:

-

Reduce the sample to free homocysteine.

-

Incubate the sample with SAH hydrolase to convert homocysteine to SAH.

-

-

Competitive Immunoassay:

-

Add the treated sample to a microplate pre-coated with a known amount of SAH.

-

Add a specific anti-SAH antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

-

The SAH in the sample and the SAH coated on the plate compete for binding to the antibody.

-

Wash the plate to remove unbound reagents.

-

-

Detection and Quantification:

-

Add a substrate for the enzyme (e.g., TMB for HRP).

-

The enzyme reaction produces a colorimetric signal that is inversely proportional to the amount of homocysteine in the original sample.

-

Measure the absorbance using a microplate reader and determine the homocysteine concentration from a standard curve.[31]

-

Conclusion and Future Directions

L-homocystine is a well-established biomarker for neurological disorders, with compelling evidence linking hyperhomocysteinemia to an increased risk of stroke, Alzheimer's disease, and Parkinson's disease. The underlying mechanisms of its neurotoxicity are being progressively elucidated, highlighting its role in excitotoxicity, oxidative stress, and other pathological processes.

For researchers and drug development professionals, monitoring L-homocystine levels provides a valuable tool for risk assessment and potentially for tracking disease progression. Furthermore, the established link between hyperhomocysteinemia and deficiencies in B vitamins suggests a potential avenue for therapeutic intervention. While B vitamin supplementation has been shown to lower homocysteine levels, its clinical efficacy in preventing or treating neurological disorders remains an area of active investigation.[1]

Future research should focus on further clarifying the causal role of homocysteine in the pathogenesis of these disorders and on identifying patient populations who would most benefit from homocysteine-lowering therapies. The continued development and standardization of analytical methods for L-homocystine measurement will be critical for its effective implementation in both clinical practice and research settings.

References

- 1. Homocysteine: a biomarker in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hyperhomocysteinemia and Neurologic Disorders: a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The metabolism of homocysteine: pathways and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Homocysteine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. The role of homocysteine levels as a risk factor of ischemic stroke events: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of homocysteine levels as a risk factor of ischemic stroke events: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Homocysteine and stroke | Reviews in Clinical Gerontology | Cambridge Core [cambridge.org]

- 12. Plasma homocysteine as a risk factor for dementia and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Elevated Homocysteine Level and Brain Atrophy Changes as Markers to Screen the Alzheimer Disease: Case Series - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Plasma homocysteine levels and Parkinson disease: disease progression, carotid intima-media thickness and neuropsychiatric complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 18. The Controversial Role of Homocysteine in Neurology: From Labs to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Homocysteine Level and Mechanisms of Injury in Parkinson's Disease as Related to MTHFR, MTR, and MTHFD1 Genes Polymorphisms and L-Dopa Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 22. eaglebio.com [eaglebio.com]

- 23. researchgate.net [researchgate.net]

- 24. Homocysteine and other thiols in plasma and urine: automated determination and sample stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. frontierspartnerships.org [frontierspartnerships.org]

- 26. Simultaneous determination of total homocysteine, cysteine, cysteinylglycine, and glutathione in human plasma by high-performance liquid chromatography: Application to studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Gas chromatographic-mass spectrometric determination of total homocysteine in human plasma by stable isotope dilution: method and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. academic.oup.com [academic.oup.com]

- 29. A rapid method to determine plasma homocysteine concentration and enrichment by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. academic.oup.com [academic.oup.com]

- 31. Total Homocysteine ELISA Kit (A326928) [antibodies.com]

Methodological & Application

Application Note: L-Homocystine-d8 as an Internal Standard for Accurate Quantification of Total Homocysteine by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantification of total homocysteine (tHcy) in biological matrices, such as plasma and serum, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocol leverages L-Homocystine-d8 as an internal standard to ensure high accuracy and precision, correcting for variability in sample preparation and instrument response. This methodology is critical for clinical research and drug development, as elevated homocysteine levels are an independent risk factor for various diseases.[1]

Introduction

Homocysteine is a sulfur-containing amino acid involved in the methionine metabolism pathway.[2] In circulation, only a small fraction exists as free reduced homocysteine, while the majority is protein-bound or exists as disulfide forms like homocystine or mixed disulfides.[2][3] Therefore, the measurement of total homocysteine (tHcy), which includes all forms after a reductive step, is essential for clinical assessment.[2] LC-MS/MS has become the gold standard for tHcy quantification due to its high sensitivity and specificity.[1][4] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise quantification by correcting for matrix effects and variations during sample processing.[1] During sample preparation, this compound is reduced to L-Homocysteine-d4, which is then detected by the mass spectrometer.[2][3]

Signaling Pathway: Homocysteine Metabolism

Caption: Homocysteine Metabolism Pathway.

Experimental Workflow

References

- 1. Stable-isotope dilution LC-ESI-MS/MS techniques for the quantification of total homocysteine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Method for the determination of total homocysteine in plasma and urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for homocysteine quantification in human plasma using L-Homocystine-d8.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocysteine is a sulfur-containing amino acid that serves as a critical intermediate in the metabolism of methionine.[1][2][3][4] Elevated levels of total homocysteine (tHcy) in plasma, a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for cardiovascular disease and other pathological conditions.[2] Accurate and precise quantification of tHcy is therefore essential for both clinical research and routine diagnostics. This document provides a detailed protocol for the quantification of total homocysteine in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, employing L-Homocystine-d8 as an internal standard.

In human plasma, only a small fraction (1-2%) of homocysteine exists in its free, reduced form. The majority is either oxidized to form the dimer homocystine, bound to plasma proteins via disulfide bonds, or forms mixed disulfides with other thiols like cysteine.[5][6] Consequently, a reduction step is necessary to release all bound forms and allow for the measurement of total homocysteine.[5][6][7][8] this compound is used as the internal standard; during sample preparation, it is reduced to d4-homocysteine, which is then detected by the mass spectrometer.[5][6]

Homocysteine Metabolism Signaling Pathway

Homocysteine metabolism primarily involves two key pathways: remethylation and transsulfuration.[1][2][3]

-

Remethylation: Homocysteine is converted back to methionine. This can occur via two routes: one requiring folate (vitamin B9) and vitamin B12, and an alternative pathway that uses betaine.[1][3]

-